![molecular formula C20H42N4O2 B3052078 Icosanedihydrazide CAS No. 38291-94-0](/img/structure/B3052078.png)
Icosanedihydrazide
Overview
Description
Icosanedihydrazide, also known as icosandihydrazide, is a chemical compound with the molecular formula C20H44N4. It belongs to the family of hydrazides, which are organic compounds containing a hydrazine functional group (–NH–NH2) attached to a carbonyl group (–C=O). Icosanedihydrazide has been widely studied for its potential applications in various fields, including materials science, drug discovery, and biochemistry. In
Scientific Research Applications
Carborane-Containing Drugs : A study by Stockmann et al. (2019) discusses icosahedral carboranes in medicine, highlighting their potential in drug design due to their highly hydrophobic nature. These compounds are emerging as important therapeutic substrates in various applications (Stockmann et al., 2019).
Icosapent Ethyl and Cardiovascular Risk : Research by Bhatt et al. (2019) explores the use of icosapent ethyl, a highly purified eicosapentaenoic acid ethyl ester, in reducing triglyceride levels and its effects on ischemic events in patients with cardiovascular disease or diabetes (Bhatt et al., 2019).
Icosahedral Protein Structures : Hsia et al. (2016) designed a 25-nanometre icosahedral nanocage using computational methods. This structure, made from trimeric protein building blocks, is significant for applications in drug delivery and vaccine design due to its stability and customizability (Hsia et al., 2016).
Icosapent Ethyl in Lipoprotein Particle Concentration and Size : A study by Bays et al. (2012) evaluated the effects of icosapent ethyl on lipoprotein particle concentration and size in patients with high triglyceride levels, showing significant reductions in various lipoprotein concentrations (Bays et al., 2012).
Icosalide Antibiotic : Dose et al. (2018) discovered the bacterial origin of the antibiotic icosalide, initially isolated from a fungal culture. The study discusses the biosynthesis of this lipocyclopeptide antibiotic and its potential applications in combating entomopathogenic bacteria (Dose et al., 2018).
properties
IUPAC Name |
icosanedihydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N4O2/c21-23-19(25)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(26)24-22/h1-18,21-22H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTNCAREYVLVMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCC(=O)NN)CCCCCCCCC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595429 | |
Record name | Icosanedihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Icosanedihydrazide | |
CAS RN |
38291-94-0 | |
Record name | Icosanedihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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